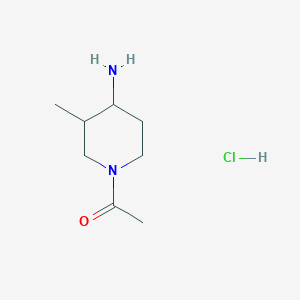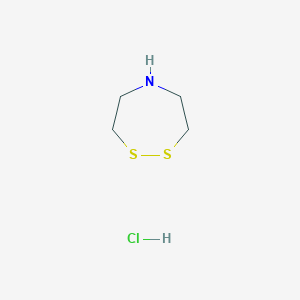
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrate
Descripción general
Descripción
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrate is a chemical compound characterized by a pyrimidine ring substituted with a pyrrolidin-1-yl group at the 2-position and a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidine-4-carboxylic acid and pyrrolidine.
Reaction Conditions: The reaction involves nucleophilic substitution where pyrrolidine attacks the pyrimidine ring at the 2-position. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as pyrimidine-4-carboxylic acid amide.
Reduction: The pyrimidine ring can undergo reduction reactions, although this is less common.
Substitution: The pyrrolidin-1-yl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Oxidation Products: Pyrimidine-4-carboxylic acid amide.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Pyrimidine-4-carboxylic acid: Similar structure but lacks the pyrrolidin-1-yl group.
2-(Pyrrolidin-1-yl)pyridine: Similar pyrrolidin-1-yl group but different heterocyclic core.
2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness: 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in ways that similar compounds cannot.
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.H2O/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOEVISFJQCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)

![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)


![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)
![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)
![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)

